
N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, along with ethyl, methyl, and propynyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’,N’‘,N’‘-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of N-ethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted groups replacing the propynyl group.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple nitrogen and phosphorus atoms allows it to form stable complexes with metal ions, which can further modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylphosphoric triamide
- N,N-Diethylphosphoric triamide
- N,N-Dipropylphosphoric triamide
Uniqueness
N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
59950-91-3 |
|---|---|
Molekularformel |
C9H20N3OP |
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)phosphoryl]-N-ethylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H20N3OP/c1-7-9-12(8-2)14(13,10(3)4)11(5)6/h1H,8-9H2,2-6H3 |
InChI-Schlüssel |
DETZZVPMDQPJIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#C)P(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



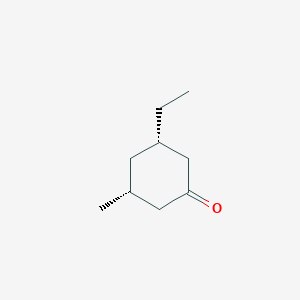
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)

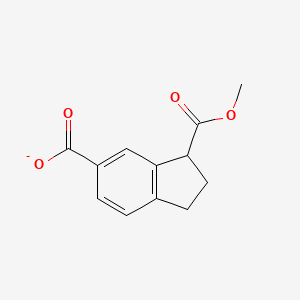
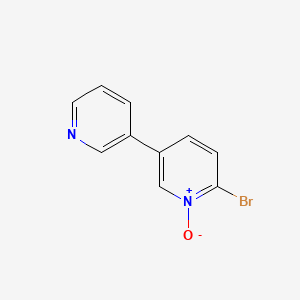

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
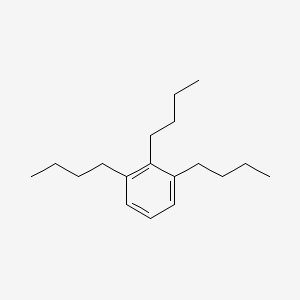
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
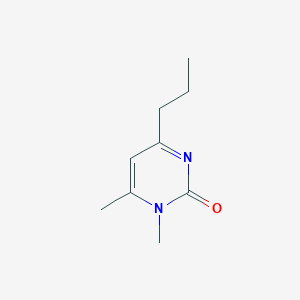
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
